

Physical and chemical properties of HTDA

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Compound of Interest

Compound Name: 4-Methylcyclohexane-1,3-diamine

Cat. No.: B079753

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An In-depth Technical Guide to the Physical and Chemical Properties of HTDA

Disclaimer: The Acronym "HTDA"

The acronym "HTDA" is not a standard chemical identifier and can refer to at least two distinct chemical entities. This guide addresses both, with a primary focus on the biopolymer more relevant to the target audience of researchers, scientists, and drug development professionals.

- **Heterogeneously Deacetylated Chitosans (HTDA):** These are derivatives of chitin, a naturally occurring polysaccharide. The "heterogeneous" nature of the deacetylation process results in a unique, non-random pattern of acetyl groups along the polymer chain, which significantly influences its physicochemical and biological properties. Given the audience, this guide will focus predominantly on this class of compounds.
- **4-Methyl-1,3-Cyclohexanediamine:** This is a small molecule, an alicyclic diamine, primarily used as a curing agent or chain extender in the production of polyurethane resins, coatings, and adhesives.^{[1][2]}

Part 1: Heterogeneously Deacetylated Chitosans (HTDA)

Introduction

Heterogeneously deacetylated chitosans (HTDA) are polysaccharides derived from the deacetylation of chitin, the second most abundant biopolymer in nature, found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi.^[3] The process of

heterogeneous deacetylation, typically carried out with concentrated alkali solutions at high temperatures, results in the removal of acetyl groups from the N-acetylglucosamine units of chitin, yielding a copolymer of glucosamine and N-acetylglucosamine.[3][4]

A defining characteristic of HTDA is the non-random, regular pattern of acetylation (PA) along the polymer chain.[1][5][6] Recent research has revealed that in HTDA, acetylated units are overrepresented at every third position.[1][5][6] This regular PA distinguishes HTDA from chitosans produced by homogeneous deacetylation or chemical N-acetylation, which tend to have a more random distribution of acetyl groups.[1][5] This structural feature has profound implications for the material's physical, chemical, and biological properties, making it a subject of great interest in biomedical and agricultural research.[3][5]

Physical and Chemical Properties

The properties of HTDA are intrinsically linked to several key parameters, including the degree of deacetylation (DDA), molecular weight (MW), and the pattern of acetylation (PA).

Table 1: Key Physicochemical Parameters of Heterogeneously Deacetylated Chitosans

Property	Description	Typical Range/Value	Significance
Degree of Deacetylation (DDA)	The percentage of glucosamine units relative to the total number of monomer units.	70-95%	Influences solubility, charge density, and biological activity. [7]
Molecular Weight (MW)	The average mass of the polymer chains.	10 kDa - >1000 kDa	Affects viscosity, mechanical properties, and biological responses. [7]
Pattern of Acetylation (PA)	The distribution of acetyl groups along the polymer chain.	Regular, with acetyl groups often at every third position. [1] [5]	Impacts enzymatic degradation, self-assembly, and specific biological interactions. [5]
Solubility	Generally insoluble in water and organic solvents; soluble in dilute acidic solutions (pH < 6.5).	-	The protonation of amino groups at acidic pH leads to electrostatic repulsion and dissolution.
Crystallinity	Semi-crystalline, with the degree of crystallinity influenced by the DDA and preparation method.	Increases with DDA. [7]	Affects swelling behavior, degradation rate, and mechanical strength.
Charge Density	Cationic polymer in acidic solutions due to the protonation of primary amino groups.	pKa ~6.5	Enables interaction with negatively charged molecules and surfaces, crucial for many applications.

Table 2: Influence of Degree of Deacetylation (DDA) on Selected Properties of Chitosan Films[7]

DDA (%)	Tensile Strength (MPa)	Elongation to Break (%)	Average Surface Roughness (μm)	Crystallinity (%)
72	32.3	3.6	0.62	4.3
85	45.3	7.1	0.78	10.1

Experimental Protocols

1.3.1. Determination of the Degree of Deacetylation (DDA)

A variety of methods can be used to determine the DDA of chitosan, with NMR spectroscopy being one of the most accurate.

Protocol: ¹H NMR Spectroscopy for DDA Determination

- **Sample Preparation:** Dissolve 5-10 mg of the HTDA sample in 1 mL of D₂O containing 2% (v/v) DCl. Gentle heating may be required to facilitate dissolution.
- **NMR Analysis:** Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 70-90 °C) to reduce the viscosity of the solution and improve spectral resolution.
- **Data Processing:** Integrate the signal corresponding to the H1 proton of the glucosamine unit (H1-D, typically around 4.9 ppm) and the signal of the three protons of the N-acetyl group (H-Ac, typically around 2.1 ppm).
- **Calculation:** Calculate the DDA using the following formula: $DDA (\%) = [1 - (\text{Integral of H-Ac} / (3 * \text{Integral of H1-D}))] * 100$

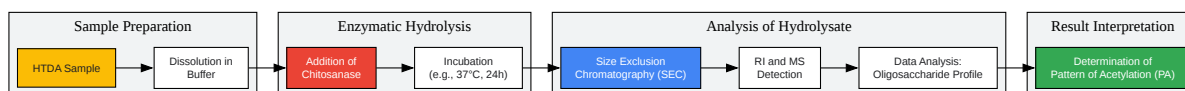
1.3.2. Characterization of the Pattern of Acetylation (PA)

The regular PA of HTDA can be elucidated through enzymatic hydrolysis followed by chromatographic analysis of the resulting oligosaccharides.

Protocol: Enzymatic Hydrolysis and SEC-RI-MS Analysis[5]

- Enzymatic Hydrolysis:
 - Prepare a solution of HTDA in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).
 - Add a specific chitosanase (e.g., from *Alternaria alternata*) to the solution.
 - Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 24 hours).
 - Terminate the reaction by heat inactivation of the enzyme (e.g., 95 °C for 10 minutes).
- Size Exclusion Chromatography (SEC):
 - Inject the hydrolysate onto a SEC column calibrated for oligosaccharide separation.
 - Elute with an appropriate mobile phase (e.g., ammonium acetate buffer).
- Detection:
 - Use a Refractive Index (RI) detector to monitor the elution of oligosaccharides.
 - Couple the SEC system to a Mass Spectrometer (MS) for the identification of the degree of polymerization and acetylation of the eluted fragments.
- Data Analysis: Analyze the distribution of the resulting chito-oligosaccharides. A prevalence of trimers and multiples of trimers in the hydrolysate is indicative of the regular, "every third position" acetylation pattern of HTDA.

Mandatory Visualization



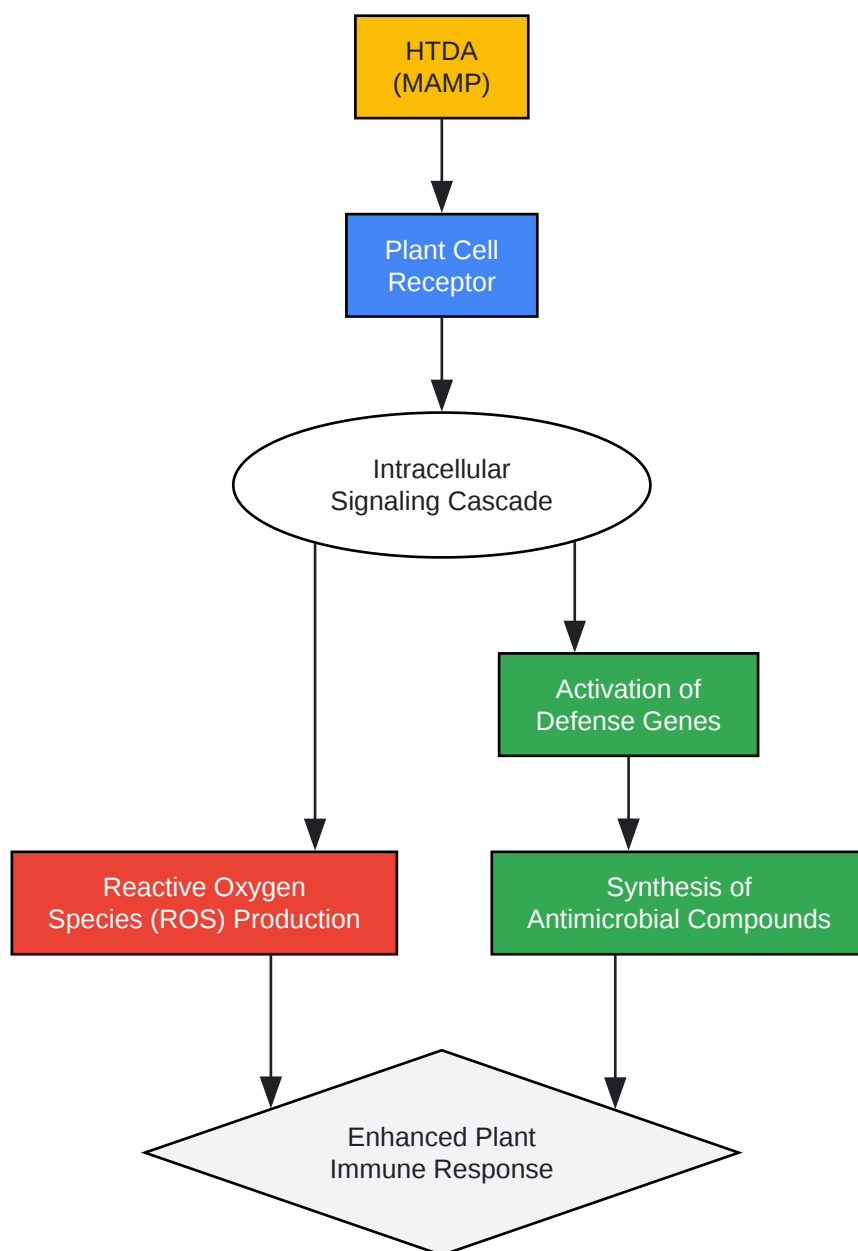
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Caption: Workflow for the characterization of the pattern of acetylation in HTDA.

Biological Activity and Signaling Pathways

The regular pattern of acetylation in HTDA has been shown to enhance its biological activity, particularly in the context of plant immunity.^[5] HTDA can act as a microbe-associated molecular pattern (MAMP), triggering plant defense responses.

The interaction of HTDA with plant cell receptors can initiate a signaling cascade leading to the production of reactive oxygen species (ROS), activation of defense-related genes, and the synthesis of antimicrobial compounds.



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Caption: Simplified signaling pathway of HTDA-induced plant immunity.

Part 2: 4-Methyl-1,3-Cyclohexanediamine

Introduction

4-Methyl-1,3-Cyclohexanediamine (CAS No. 13897-55-7) is an organic compound classified as an alicyclic diamine.[1][8] It is primarily used as a curing agent and chain extender in the manufacturing of polyurethanes and epoxy resins.[1][9] Its molecular structure provides high

reactivity and contributes to the enhanced mechanical and thermal properties of the resulting polymers.[\[2\]](#)[\[10\]](#)

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of 4-Methyl-1,3-Cyclohexanediamine

Property	Value	Reference
CAS Number	13897-55-7	[1] [8]
Molecular Formula	C ₇ H ₁₆ N ₂	[8] [11]
Molecular Weight	128.22 g/mol	[11] [12]
Appearance	Colorless to light yellow liquid	[9] [10]
Boiling Point	196.2 °C at 760 mmHg	[10]
Density	~0.905 g/cm ³	[10]
Flash Point	83.2 °C	[10]
pKa	10.56 ± 0.70 (Predicted)	[8]
Solubility	Soluble in water, ethanol, and other organic solvents. [1]	

Applications

The primary application of 4-Methyl-1,3-Cyclohexanediamine is in polymer chemistry:

- **Polyurethane Production:** It acts as a chain extender, reacting with isocyanate prepolymers to form hard segments within the polyurethane matrix, thereby enhancing the material's strength, resilience, and thermal stability.[\[2\]](#)
- **Epoxy Resin Curing:** It serves as a curing agent, cross-linking with epoxy resins to create a dense network structure, resulting in materials with high glass transition temperatures.[\[9\]](#)
- **Coatings and Adhesives:** Its inclusion in formulations for coatings and adhesives improves their toughness, flexibility, and chemical resistance.[\[2\]](#)

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